Punicic acid is mainly extracted from the seeds of the pomegranate fruit (Punica granatum). The seeds contain high concentrations of punicic acid in the form of triglycerides. Other sources include certain plant oils, such as snake gourd seed oil, which also contribute to its availability in nature .
Punicic acid can be synthesized through various methods, including extraction from natural sources and biosynthesis using microbial platforms.
The extraction process typically involves:
Punicic acid features a long hydrocarbon chain with three conjugated double bonds at positions 9, 11, and 13. Its structure can be represented as follows:
Punicic acid participates in various chemical reactions typical of fatty acids:
Punicic acid exhibits several mechanisms through which it exerts its biological effects:
Relevant data indicate that punicic acid exhibits strong antioxidant properties, contributing to its health-promoting effects .
Punicic acid has several scientific uses:
Punicic acid (PA; 18:3 Δ9cis,11trans,13cis) biosynthesis in Punica granatum (pomegranate) seeds occurs via sequential desaturation reactions in the endoplasmic reticulum. The pathway initiates with oleic acid (18:1Δ9), which is converted to linoleic acid (LA; 18:2Δ9,12) by the membrane-bound enzyme FAD2 (Δ12-fatty acid desaturase). Subsequently, a divergent FAD2 homolog, FADX (fatty acid conjugase), catalyzes the isomerization of LA’s cis-Δ12 bond to form conjugated triene bonds (cis-Δ9, trans-Δ11, cis-Δ13), yielding PA [1] [3]. The PgFADX gene encodes a bifunctional enzyme with both Δ12-desaturase and conjugase activities, enabling it to utilize oleoyl-PC and linoleoyl-PC as substrates [3]. Genomic analyses of pomegranate reveal that FADX resides in a gene cluster enriched for lipid metabolism regulators, including PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) homologs, which modulate transcription of desaturase genes [2] [5]. PA is predominantly incorporated into triacylglycerols (TAGs) through the phospholipid:diacylglycerol acyltransferase (PDAT) pathway, which transfers PA from phosphatidylcholine (PC) to the sn-3 position of diacylglycerol (DAG) [1] [3].
Table 1: Key Enzymes in Punicic Acid Biosynthesis in P. granatum
Enzyme | Gene Symbol | Reaction Catalyzed | Subcellular Localization |
---|---|---|---|
Δ12-FAD | PgFAD2 | Oleic acid → Linoleic acid (on PC) | Endoplasmic reticulum |
Fatty acid conjugase | PgFADX | Linoleic acid → Punicic acid (on PC) | Endoplasmic reticulum |
Acyltransferase | PDAT | Transfer of PA from PC to DAG to form TAG | Endoplasmic reticulum |
Table 2: CRISPR Tools for PA Pathway Optimization in Yeasts
CRISPR Tool | Function | Application in PA Engineering | Efficiency Gain |
---|---|---|---|
Cas9 + gRNA (SNR52 promoter) | Gene knockout | Silencing of FAD3 to reduce LA diversion | 28% PA increase in S. cerevisiae |
Prime editing | Point mutations without DSBs | OLE1 mutagenesis to boost LA synthesis | 65% reduction in oleic acid |
Base editing (dCas9-cytidine deaminase) | C→T conversions | Premature stop codons in FAD3 | 92% LA retention |
HH/HDV-ribozyme sgRNA | Enhanced sgRNA processing | FADX integration with reduced off-target effects | Editing accuracy >95% |
Oleaginous yeasts surpass S. cerevisiae in PA yield due to their innate high lipid accumulation (>20% DCW) and efficient TAG assembly. In Yarrowia lipolytica, co-expression of PgFADX and PgFAD2 under the TEF promoter, combined with diacylglycerol acyltransferase (DGAT2) overexpression, achieves 12.8% PA in lipids [8] [9]. Metabolic bottlenecks are addressed by:
Metabolic flux analysis (MFA) quantifies carbon channeling toward PA in engineered strains. 13C-labeling studies in Yarrowia lipolytica reveal that >70% of PA-derived carbon originates from cytosolic acetyl-CoA, while <15% comes from exogenous fatty acids [1] [3]. Key flux constraints include:
Table 3: Metabolic Nodes Influencing PA Accumulation in Microbes
Metabolic Node | Engineered Intervention | Flux Change | Effect on PA Titer |
---|---|---|---|
Acetyl-CoA → Malonyl-CoA | ACC1 overexpression | +38% malonyl-CoA | +22% PA in Y. lipolytica |
Linoleoyl-PC → PA-PC | PgFADX codon optimization + ER anchoring | +50% conjugase activity | +31% PA synthesis rate |
PA-PC → PA-TAG | PDAT + LPCAT co-expression | 89% PA in TAG | Reduced lipid peroxidation |
NADPH supply | MAE1 or ZWF1 overexpression | +44% NADPH | +37% PA yield (g/L) |
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